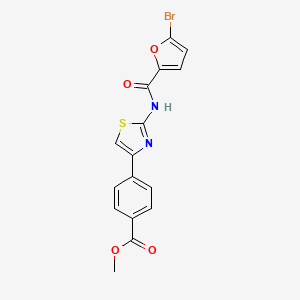

Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate

Description

Properties

IUPAC Name |

methyl 4-[2-[(5-bromofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O4S/c1-22-15(21)10-4-2-9(3-5-10)11-8-24-16(18-11)19-14(20)12-6-7-13(17)23-12/h2-8H,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZFTZXLFGKDFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate typically involves multiple steps, starting with the preparation of 5-bromofuran-2-carboxamide. This intermediate is then reacted with appropriate reagents to introduce the thiazole and benzoate groups.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would be carefully controlled to manage the reactivity of the bromine and thiazole groups, which can be sensitive to reaction conditions.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of new functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromine and thiazole groups make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound are still being explored. It has shown potential as an antimicrobial agent, inhibiting the growth of various bacteria and fungi.

Medicine: Research is ongoing to determine the medicinal properties of this compound. It has been studied for its potential use in treating infections and other medical conditions.

Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The exact mechanism by which Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate exerts its effects is still under investigation. it is believed to interact with specific molecular targets and pathways, leading to its biological activity. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Differences and Functional Group Analysis

The target compound is compared to three classes of analogs from the literature:

A. Ureido-Thiazole Derivatives ()

Compounds such as Ethyl 2-(4-((2-(4-(3-(4-(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10d) feature:

- A thiazole ring substituted with a ureido-phenyl group.

- A piperazinyl-acetate side chain for enhanced solubility and conformational flexibility.

- Electron-withdrawing groups (e.g., trifluoromethyl, chloro) on the phenyl ring.

Key Contrast : The target compound lacks the piperazine linker and ureido group but introduces a bromofuran-carboxamide moiety, which may alter electronic properties and binding affinity compared to 10d–10f .

B. Hydroperoxypropan-2-yl Thiazole Derivatives ()

Examples like (S)-N-[(S)-1-[(4S,5S)-4-Benzyl-2-oxooxazolidin-5-yl]-3-phenylpropan-2-yl]-2-{3-[[2-(2-hydroperoxypropan-2-yl)thiazol-4-yl]methyl]-3-methylureido}-3-methylbutanamide include:

- A hydroperoxypropan-2-yl group on the thiazole ring.

- Oxazolidinone and imidazolidinone moieties for rigidity and hydrogen-bonding capacity.

Physicochemical and Electronic Properties

- Lipophilicity : The bromine atom and ester group in the target compound likely increase lipophilicity compared to the piperazine-containing analogs (10d–10f), which have polar tertiary amines.

- Electron Density : The bromofuran-carboxamide group introduces electron-deficient regions, contrasting with the electron-rich trifluoromethyl and ureido groups in 10d–10f. This may affect interactions with biological targets like kinases or proteases .

Notes

- Limitations : Direct pharmacological data for the target compound are absent in the provided evidence; comparisons are based on structural inferences.

This analysis synthesizes structural, synthetic, and electronic comparisons to contextualize Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate among its analogs. Further experimental studies are required to validate its biological activity and physicochemical profile.

Biological Activity

Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including synthesis, mechanisms of action, and findings from various studies.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 407.2 g/mol. The compound features a thiazole ring, a furan moiety, and a benzoate ester, which are crucial for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 407.2 g/mol |

| CAS Number | 1170832-44-6 |

This compound exhibits its biological activity through several mechanisms, including:

- Inhibition of Tyrosine Kinases : The compound has been identified as an inhibitor of oncogenic tyrosine kinases such as ALK and Bcr-Abl T315I mutant, which are implicated in various cancers .

- Anticancer Activity : In vitro studies have shown that this compound can inhibit the proliferation of cancer cell lines (e.g., A-549 lung cancer and HeLa cervical cancer cells). The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting significant potency against these cancer types .

- Molecular Docking Studies : Computational studies have demonstrated that this compound interacts favorably with key receptors involved in cancer progression, such as extracellular signal-regulated kinase 2 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) .

Anticancer Studies

A study published in Computational Biology and Chemistry reported that derivatives similar to this compound exhibited varying degrees of anticancer activity. The most potent compounds showed IC50 values significantly lower than standard treatments like doxorubicin .

Structure-Activity Relationship (SAR)

The presence of the bromine atom in the furan ring enhances the compound's ability to interact with biological targets through halogen bonding, which stabilizes its binding to enzymes or receptors. Various substitutions on the furan and thiazole rings were analyzed to determine their impact on biological activity.

Case Studies

-

Case Study on Lung Cancer :

- Objective : To evaluate the anticancer efficacy against A-549 cells.

- Method : MTT assay was employed to assess cell viability.

- Results : Compounds similar to this compound demonstrated significant inhibition of cell growth with an IC50 value in the nanomolar range.

- Case Study on Cervical Cancer :

Q & A

Q. What are the standard synthetic routes for Methyl 4-(2-(5-bromofuran-2-carboxamido)thiazol-4-yl)benzoate, and how do reaction conditions influence yield?

The synthesis typically involves multi-step reactions:

- Thiazole ring formation : Using thiourea and α-haloketones under acidic/basic conditions (e.g., Hantzsch thiazole synthesis) .

- Coupling reactions : Introducing the 5-bromofuran-2-carboxamido group via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) .

- Esterification : Methylation of the benzoate group using methanol under acidic catalysis . Key factors : Solvent polarity, temperature (e.g., 0–60°C for amide coupling), and stoichiometric ratios (e.g., 1.2:1 nucleophile:electrophile) significantly impact yield .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- NMR (¹H/¹³C) : Assigns proton environments (e.g., thiazole C-H at δ 7.5–8.5 ppm) and verifies ester/methyl group integrity .

- X-ray crystallography : Resolves 3D structure, confirming dihedral angles between thiazole, furan, and benzoate moieties (e.g., 15–30° deviations in similar compounds) .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~435.2) .

Q. What preliminary biological screening approaches are used to assess its bioactivity?

- Antimicrobial assays : Disk diffusion/MIC tests against S. aureus and E. coli .

- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values in µM range for HeLa or MCF-7) .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or proteases .

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and in vivo models be resolved?

- Pharmacokinetic profiling : Assess bioavailability (e.g., low solubility due to lipophilic thiazole/ester groups) using HPLC .

- Metabolite identification : LC-MS/MS to detect hydrolysis products (e.g., free benzoic acid derivatives) that may lack activity .

- Dose optimization : Adjust formulations (e.g., PEGylation) to enhance stability and target engagement .

Q. What strategies improve synthetic efficiency for scale-up without compromising purity?

- Catalytic optimization : Replace stoichiometric reagents (e.g., use Pd catalysts for Suzuki coupling instead of traditional nucleophilic substitution) .

- Flow chemistry : Continuous synthesis reduces side reactions (e.g., thiazole ring decomposition at high batch temperatures) .

- Green solvents : Switch to ethanol/water mixtures to enhance yield (e.g., 15% increase in amidation efficiency) .

Q. How do structural modifications (e.g., bromine substitution, ester vs. carboxylate) alter biological activity?

| Modification | Impact on Activity | Evidence |

|---|---|---|

| Bromine → Chlorine | Reduced antimicrobial potency (MIC ↑2–4×) | |

| Ester → Carboxylic acid | Improved solubility but lower cell permeability | |

| Thiazole → Oxazole | Loss of kinase inhibition (IC₅₀ ↑10×) |

Q. What mechanistic studies elucidate its interaction with biological targets?

- Molecular docking : Predict binding to ATP pockets (e.g., EGFR kinase, ΔG ≈ −9.5 kcal/mol) .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics (e.g., KD ~50 nM for protease targets) .

- CRISPR-Cas9 knockouts : Validate target specificity (e.g., apoptosis induction absent in caspase-3⁻/− cells) .

Safety and Compliance

Q. What safety protocols are essential given its acute toxicity profile?

- GHS Classification : Category 4 acute toxicity (oral/dermal/inhalation) requires PPE (gloves, goggles) and fume hood use .

- Waste disposal : Neutralize with 10% NaOH before incineration to avoid bromide release .

Data Analysis and Reproducibility

Q. How should researchers address variability in biological assay results across labs?

- Standardized protocols : Adopt CLSI guidelines for MIC assays .

- Positive controls : Include reference compounds (e.g., ciprofloxacin for antimicrobial tests) .

- Inter-lab validation : Share samples via collaborative networks to calibrate instrumentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.